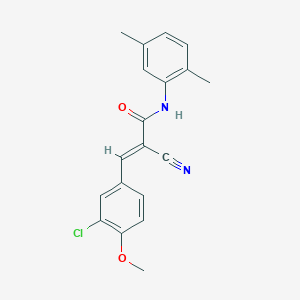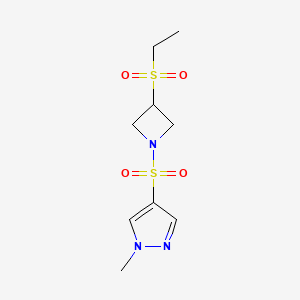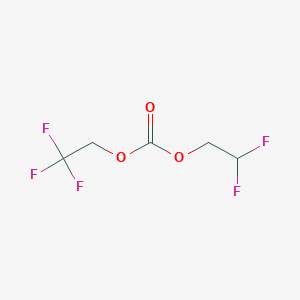
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidin-2-yl group and a carboxylic acid group . This compound is related to 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, which has a molecular weight of 229.67 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine compounds are known to participate in a variety of chemical reactions. For instance, a Diels–Alder reaction can be used to form new compounds .Applications De Recherche Scientifique
Synthesis of Pyrrolidine Derivatives
- Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, confirming the structures using IR spectroscopy, NMR spectroscopy, and X-ray structural analysis. This method involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid (Smolobochkin et al., 2019).
Chemical Synthesis and Biological Activity
Kuznetsov and Chapyshev (2007) prepared 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine. This compound was used in the reductive amination of aldehydes for synthesizing various derivatives, highlighting its versatility in chemical synthesis (Kuznetsov & Chapyshev, 2007).
Pivazyan et al. (2019) synthesized new derivatives containing pyrrolidine and pyrimidine fragments and found them to have a pronounced plant growth-stimulating effect (Pivazyan et al., 2019).
Synthesis and Prediction of Biological Activity
- Kharchenko et al. (2008) conducted a one-pot condensation to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, presenting the results of a PASS prediction of the biological activity of the synthesized compounds (Kharchenko et al., 2008).
Medicinal Chemistry
- Mohamed et al. (2011) designed a class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, identifying potent inhibitors through this approach (Mohamed et al., 2011).
Environmental and Green Chemistry
- Ghorbani‐Choghamarani and Zamani (2013) developed an environmentally benign protocol for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones and thiones using a green catalyst. This method emphasizes the role of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid derivatives in sustainable chemistry (Ghorbani‐Choghamarani & Zamani, 2013).
Antifungal Applications
- Song et al. (1999) investigated the structure of 8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid (Piromidic Acid), an antifungal agent, through single-crystal X-ray methods. This highlights the antifungal potential of compounds related to this compound (Song et al., 1999).
Orientations Futures
The future directions for research on “1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYNTRXPAKSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)


![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)




![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)